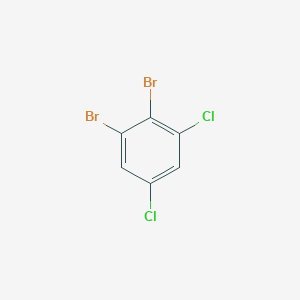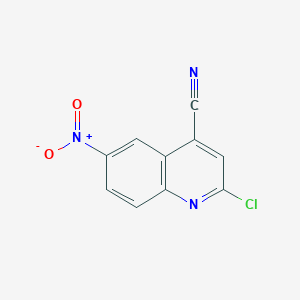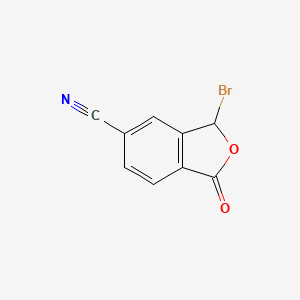![molecular formula C11H11NO2 B3033157 1(3H)-Isobenzofuranone, 3-[(dimethylamino)methylene]- CAS No. 89651-28-5](/img/structure/B3033157.png)
1(3H)-Isobenzofuranone, 3-[(dimethylamino)methylene]-
Overview
Description
1(3H)-Isobenzofuranone, 3-[(dimethylamino)methylene]- is a chemical compound known for its versatile applications in organic synthesis. It is often used as an intermediate in the synthesis of various biologically active molecules. The compound’s structure includes an isobenzofuranone core with a dimethylamino methylene group attached, which contributes to its reactivity and utility in chemical reactions.
Mechanism of Action
Target of Action
The compound, also known as 3-(dimethylaminomethylidene)-2-benzofuran-1-one, is primarily used in the synthesis of several new pyridine and pyrazolo[3,4-b]pyridine derivatives . These derivatives possess diverse biological activities and are widely used in pharmaceutical and medicinal preparations .
Mode of Action
The compound interacts with its targets through a series of chemical reactions. For instance, 6-Aminopyridine-2(1H)-thiones reacted with dimethylformamide-dimethylacetal (DMF-DMA) to give the corresponding 6-{[(N,N-dimethylamino)methylene]amino pyridine derivatives . The latter compounds then reacted with hydrazine hydrate to afford the 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivative .
Biochemical Pathways
The compound affects several biochemical pathways. For instance, it is involved in the synthesis of Aurora A kinase inhibitors . It also plays a role in amide bond formation reactions . Furthermore, it is used as a catalyst for selective acylation and a sequence of cyclization-oxidation-deselenation .
Pharmacokinetics
It is known that the compound is used in peptide synthesis , suggesting that it may be absorbed and distributed in the body to participate in peptide formation.
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on the specific biochemical pathways it affects. For instance, in the synthesis of Aurora A kinase inhibitors, the compound may contribute to the inhibition of Aurora A kinase, a protein that plays a key role in cell division .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s storage temperature is recommended to be 2-8°C , suggesting that temperature can affect its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1(3H)-Isobenzofuranone, 3-[(dimethylamino)methylene]- typically involves the reaction of isobenzofuranone with dimethylamine in the presence of a suitable catalyst. One common method includes the use of transamination reactions, which are effective in creating aminomethylidene derivatives due to the presence of multiple reaction centers .
Industrial Production Methods
Industrial production of this compound often involves large-scale transamination reactions under controlled conditions to ensure high yield and purity. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or acetonitrile, with the reaction temperature and pressure carefully regulated to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
1(3H)-Isobenzofuranone, 3-[(dimethylamino)methylene]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
1(3H)-Isobenzofuranone, 3-[(dimethylamino)methylene]- has numerous applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
3-Ethoxymethylene-1(3H)-Isobenzofuranone: Similar in structure but with an ethoxy group instead of a dimethylamino group.
3-Aminomethylene-1(3H)-Isobenzofuranone: Contains an amino group, offering different reactivity and applications.
Uniqueness
1(3H)-Isobenzofuranone, 3-[(dimethylamino)methylene]- is unique due to its dimethylamino group, which provides distinct reactivity and versatility in chemical synthesis. This makes it particularly valuable in the development of new compounds and materials with specific properties .
Properties
IUPAC Name |
3-(dimethylaminomethylidene)-2-benzofuran-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-12(2)7-10-8-5-3-4-6-9(8)11(13)14-10/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQPBMBBBVBDTAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1C2=CC=CC=C2C(=O)O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60395141 | |
| Record name | 1(3H)-Isobenzofuranone, 3-[(dimethylamino)methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89651-28-5 | |
| Record name | 1(3H)-Isobenzofuranone, 3-[(dimethylamino)methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


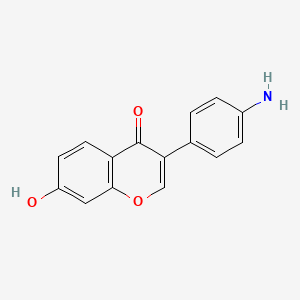
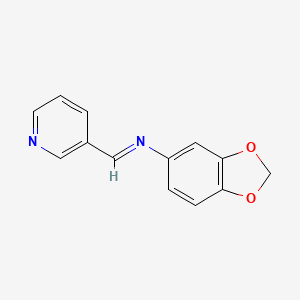
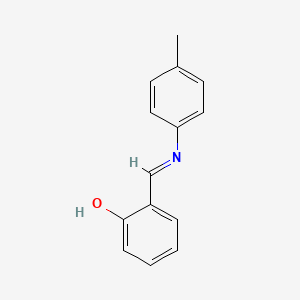
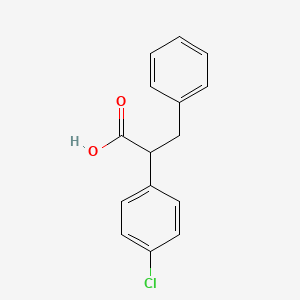



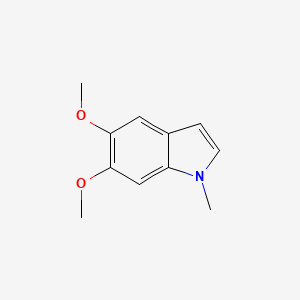
![2-(1,3-dioxo-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B3033089.png)

![Bicyclo[1.1.0]butane, 1-(phenylsulfonyl)-](/img/structure/B3033091.png)
